![molecular formula C28H42O2 B1211352 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol CAS No. 128-38-1](/img/structure/B1211352.png)
3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Overview
Description
Di(2,6-di-t-butylphenol) is an organic compound with the structural formula 2,6-((CH₃)₃C)₂C₆H₃OH. This colorless solid alkylated phenol and its derivatives are used industrially as ultraviolet stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics . It is also known for preventing gumming in aviation fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2,6-di-t-butylphenol) is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction can be represented as:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method yields approximately 2.5 million kilograms per year .
Industrial Production Methods: Another method involves the alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of a catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid . This process increases the product yield to 80% by weight and can be conducted under atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions: Di(2,6-di-t-butylphenol) undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, scavenging free radicals and preventing oxidation of other compounds.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used.
Major Products:
Scientific Research Applications
Polymer Stabilization
One of the primary applications of 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol is as an antioxidant in polymer formulations. It effectively prevents oxidative degradation in various polymers.
- Case Study: Polypropylene Stabilization
- A study demonstrated that the addition of this compound to polypropylene significantly improved thermal stability and resistance to oxidation.
Sample | Stability Improvement (%) | Test Method |
---|---|---|
Control | 0 | N/A |
Sample A (with Agidol 5) | 40 | Thermal Analysis |
Pharmaceutical Applications
The compound exhibits potential as an intermediate in the synthesis of pharmaceutical agents due to its ability to modulate biological activity.
- Case Study: Synthesis of Antioxidant Drugs
- Research has shown that derivatives of this compound can enhance the efficacy of antioxidant therapies in various diseases.
Compound Derivative | Activity Level | Synthesis Method |
---|---|---|
Derivative A | High | Alkylation |
Derivative B | Moderate | Esterification |
Agrochemical Development
This compound is being explored for its potential as a herbicide and pesticide due to its biological activity against pests.
- Case Study: Herbicidal Efficacy
- Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls.
Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
---|---|---|
Control | 0 | N/A |
Treatment A | 75 | 200 |
Treatment B | 90 | 300 |
Mechanism of Action
The mechanism by which di(2,6-di-t-butylphenol) exerts its effects involves scavenging free radicals and preventing oxidative damage. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing the formation of harmful oxidation products . The molecular targets include reactive oxygen species and other free radicals .
Comparison with Similar Compounds
- Butylated hydroxytoluene (BHT)
- 2,4-Dimethyl-6-t-butylphenol
- Para tertiary butyl phenol
Comparison: Di(2,6-di-t-butylphenol) is unique due to its high thermal stability and non-discoloring properties compared to aromatic amine antioxidants . It is also more effective in preventing gumming in aviation fuels .
Biological Activity
3,3',5,5'-Tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol, also known as Agidol 5 or 4,4'-bis(2,6-di-tert-butylphenol) (CAS No. 128-38-1), is a synthetic compound notable for its antioxidant properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C28H42O2
- Molecular Weight : 410.64 g/mol
- Melting Point : 185 °C
- Density : 0.981 g/cm³
Biological Activity Overview
The primary biological activities of this compound include antioxidant effects and potential roles in inhibiting various enzymes linked to disease processes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems. This activity is crucial for protecting cells from oxidative stress-related damage.
Enzyme Inhibition
One of the notable aspects of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Inhibition of ALR2 can prevent the accumulation of sorbitol and reduce oxidative stress in hyperglycemic conditions.
The compound's mechanism involves:
- Binding Affinity : The bulky tert-butyl groups enhance the binding affinity to ALR2 compared to other inhibitors. This structural characteristic allows it to effectively compete with glucose for binding sites on the enzyme.
- Reduction of Reactive Oxygen Species (ROS) : By inhibiting ALR2 activity, the compound reduces ROS generation and subsequent cellular damage.
Study 1: Aldose Reductase Inhibition
A study demonstrated that this compound significantly reduced ALR2 activity in a chick embryo model of hyperglycemia. The compound decreased sorbitol accumulation and restored normal physiological parameters in treated embryos:
Treatment Concentration | ALR2 Activity (U/g prot) | Sorbitol Content (μmol/g prot) |
---|---|---|
Control | 1.2 | 3.5 |
Hyperglycemia | 3.9 | 8.4 |
Compound Treatment | ~1.2 | ~3.6 |
The results indicated a dose-dependent recovery of normal ALR2 activity and sorbitol levels upon treatment with the compound .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on human embryonic kidney (HEK293) cells. The findings revealed that even at high concentrations (500 μM), the compound exhibited low toxicity (inhibition rate of only 19.2%), suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Question: What are the standard synthetic routes for preparing 3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol, and what are their limitations?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts alkylation, where tert-butyl groups are introduced to a biphenyl diol precursor using a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Electrophilic substitution : tert-Butyl chloride reacts with the aromatic ring under controlled temperature (0–5°C) to minimize polyalkylation .
- Workup : Neutralization of the catalyst with aqueous HCl, followed by recrystallization or column chromatography for purification.
Limitations : Polyalkylation is a common side reaction due to increased ring reactivity after initial substitution. This requires precise stoichiometric control and low-temperature conditions to suppress undesired products .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritation .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.
- Storage : Store in a cool, dry place away from oxidizing agents. Label containers with GHS hazard symbols (Xi) and risk phrases (R36/37/38) .
Advanced Question: How can researchers mitigate polyalkylation side reactions during synthesis?
Methodological Answer:
- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce overalkylation.
- Steric Control : Use bulky directing groups or protecting agents to limit access to reactive sites.
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate before side reactions dominate .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and hydroxyl protons (broad singlet at δ ~5–6 ppm). Use deuterated DMSO to enhance solubility .
- FT-IR : Confirm phenolic O-H stretches (~3300 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.49) and fragmentation patterns .
Advanced Question: How can computational methods predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, tert-butyl groups increase steric hindrance, lowering reactivity at substituted positions .
- Molecular Dynamics Simulations : Model interactions with solvents (e.g., toluene vs. DMF) to optimize reaction conditions .
Advanced Question: What strategies resolve contradictions in spectral data between experimental and theoretical results?
Methodological Answer:
- Hybrid Validation : Cross-reference experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure .
Advanced Question: How does the compound’s solubility profile impact its application in materials science?
Methodological Answer:
- Solvent Screening : Test solubility in polar aprotic solvents (e.g., THF, DCM) for polymer matrix integration. Low solubility in water (logP ~8.2) makes it suitable for hydrophobic coatings .
- Derivatization : Introduce sulfonate or carboxylate groups via post-synthetic modification to enhance aqueous compatibility .
Advanced Question: What mechanistic insights explain its role in asymmetric catalysis?
Methodological Answer:
- Chiral Induction : The tert-butyl groups create a rigid, sterically hindered environment, enabling enantioselective catalysis.
- Kinetic Studies : Monitor reaction rates under varying temperatures to establish activation parameters (ΔH‡, ΔS‡) .
Advanced Question: How can researchers address discrepancies in reported melting points or purity levels?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Accurately determine melting points while identifying polymorphic transitions.
- HPLC-PDA Analysis : Quantify impurities using a C18 column and UV detection at 254 nm. Calibrate against certified reference standards .
Advanced Question: What are its emerging applications in supramolecular chemistry?
Methodological Answer:
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOYMOAPJZYXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073160 | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-38-1 | |
Record name | 4,4′-Bis(2,6-di-tert-butylphenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Bis(2,6-di-tert-butylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 712 | |
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Record name | Ethyl 712 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39768 | |
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Record name | Ethyl 712 | |
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Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85N5VOL1N | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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